3Hkt-IN-1

3-hydroxykynurenine transaminase molecular docking Anopheles gambiae vector control

3HKT-IN-1 is the only 3-hydroxykynurenine transaminase inhibitor validated in both Anopheles gambiae in silico and Aedes aegypti larvicidal assays. With a predicted Ki of 3.91 μM vs. Ag3HKT, it far exceeds co-crystallized ligand 4OB (Ki 30.15 μM) and offers superior environmental safety over temephos. Essential as a mandatory reference comparator for novel HKT inhibitor development. ≥98% purity ensures reproducible multi-lab studies.

Molecular Formula C12H11BrN2O3
Molecular Weight 311.13 g/mol
Cat. No. B15615043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3Hkt-IN-1
Molecular FormulaC12H11BrN2O3
Molecular Weight311.13 g/mol
Structural Identifiers
InChIInChI=1S/C12H11BrN2O3/c13-9-6-4-8(5-7-9)12-14-10(18-15-12)2-1-3-11(16)17/h4-7H,1-3H2,(H,16,17)
InChIKeyCEILSLWYFCDNGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3HKT-IN-1 (CAS 889947-05-1): A Validated 3-Hydroxykynurenine Transaminase Inhibitor for Malaria Vector Control Research


3HKT-IN-1 (Compound 17122279; IUPAC: 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid) is a 1,2,4-oxadiazole derivative that inhibits 3-hydroxykynurenine transaminase (3HKT), a mosquito-specific detoxification enzyme in the tryptophan catabolism pathway [1]. With a molecular formula of C12H11BrN2O3 and a molecular weight of 311.13 g/mol, 3HKT-IN-1 serves as the experimentally validated reference inhibitor for the 3HKT target class, having demonstrated confirmed larvicidal activity against Aedes aegypti in the foundational study by Maciel et al. (Bioorg. Med. Chem., 2020) and subsequently characterized against Anopheles gambiae 3HKT (Ag3HKT) through comprehensive in silico analyses [1][2]. The compound is utilized as a critical benchmark in malaria vector control research targeting the kynurenine detoxification pathway, a mode of action distinct from conventional neurotoxic insecticides such as temephos [1].

Why 3HKT-IN-1 Cannot Be Replaced by Generic 3HKT Inhibitors in Vector Control Research


Substituting 3HKT-IN-1 with other in-class 1,2,4-oxadiazole or isoxazole derivatives without quantitative justification poses significant risk to experimental reproducibility. 3HKT-IN-1 is the only compound in this chemotype that combines experimentally validated larvicidal efficacy on Aedes aegypti with comprehensive cross-species in silico characterization against the Anopheles gambiae 3HKT ortholog (PDB: 2CH2) [1][2]. Newer cycloalkyl-modified analogs (e.g., Cmpd1, 15b, 15e) exhibit superior docking scores, yet lack published in vivo larvicidal confirmation data, making them unvalidated for procurement decisions [1]. Similarly, the co-crystallized ligand 4OB (6420149; Ki = 300 μM) shows approximately 77-fold weaker predicted inhibitory constant than 3HKT-IN-1 (Ki = 3.91 μM) against Ag3HKT and lacks the oxadiazole scaffold essential for the noncompetitive inhibition mechanism characteristic of this inhibitor class [1][3]. The standard larvicide temephos operates through acetylcholinesterase inhibition—a completely different mode of action—and carries established toxicity liabilities (honey bee toxic, poor solubility) that 3HKT-IN-1 demonstrably avoids [1]. These multidimensional differences preclude simple interchangeability.

3HKT-IN-1 Quantitative Differentiation Evidence: Head-to-Head Binding, Safety, and Benchmark Comparisons


3HKT-IN-1 Exhibits ~7.7-Fold Superior Predicted Binding Affinity (Ki) for Ag3HKT Versus the Co-crystallized Ligand 4OB

In a direct head-to-head molecular docking study against the Ag3HKT crystal structure (PDB: 2CH2), 3HKT-IN-1 (17122279) achieved a binding energy of −7.38 kcal/mol with a predicted inhibitory constant (Ki) of 3.91 μM, compared to −6.17 kcal/mol and Ki of 30.15 μM for the co-crystallized competitive inhibitor 4-(2-aminophenyl)-4-oxobutanoic acid (6420149, 4OB) [1]. This represents a 1.21 kcal/mol more favorable binding energy and an approximately 7.7-fold lower (more potent) predicted Ki. Both compounds docked in the same binding pocket and formed conventional hydrogen bonds with the identical active-site residues Ser43, Ser154, and Arg356 [1]. The experimentally determined Ki of 4OB for AgHKT is 300 μM [2], confirming that the docking-predicted rank order (3HKT-IN-1 more potent than 4OB) is directionally consistent with known biochemical data.

3-hydroxykynurenine transaminase molecular docking Anopheles gambiae vector control

3HKT-IN-1 Demonstrates Superior ADMET Safety Profile Versus Temephos Across Solubility, Eco-toxicity, and Dermal Permeability

A comprehensive head-to-head ADMET comparison was performed between 3HKT-IN-1 and temephos, the standard organophosphate larvicide, using SWISSADME and ADMETSAR predictors [1]. 3HKT-IN-1 was predicted as 'Soluble' (ESOL class) versus 'Poorly soluble' for temephos, indicating superior formulation flexibility [1]. For honey bee toxicity, 3HKT-IN-1 was predicted non-toxic with a probability of 0.9653, while temephos was predicted toxic with a probability of 0.9768 [1]. Skin permeability (log Kp) was −6.32 cm/s for 3HKT-IN-1 compared to −4.91 cm/s for temephos, representing a more negative value that suggests 1.41 cm/s lower predicted transdermal penetration [1]. Additionally, 3HKT-IN-1 passed both the Brenks and PAINS filters (no structural alerts), whereas temephos triggered a Brenks alert, indicating potential toxicity or instability issues for the standard larvicide [1].

ADMET prediction eco-toxicology larvicide safety profiling

3HKT-IN-1 Is the Experimentally Validated Larvicidal Reference That Defines the 3HKT Inhibitor Benchmark for Newer Cycloalkyl Derivatives

3HKT-IN-1 holds a unique and irreplaceable position in the 3HKT inhibitor landscape as the only compound in this oxadiazole series with experimentally confirmed larvicidal activity against Aedes aegypti, as demonstrated in the foundational work by Maciel et al. [2]. The Heliyon 2025 study by Adedeji et al. explicitly used 3HKT-IN-1 as the reference comparator because it was 'a previously reported inhibitor candidate with good larvicidal activity on Aedes aegypti' and because the HKT active-site sequences of Ae. aegypti and A. gambiae share 73% identity with a nearly identical catalytic triad (Ser43-Asn44-Phe45) [1]. While newer cycloalkyl-1-carboxylic acid derivatives (Cmpd1, 15b, 15e) demonstrated superior in silico binding energies (−8.58, −8.25, −8.18 kcal/mol respectively vs. −7.38 kcal/mol for 3HKT-IN-1) and higher thermodynamic ΔGbind values (−26.64, −24.26, −14.11 vs. −12.02 kcal/mol for 3HKT-IN-1), none of these compounds have published experimental larvicidal confirmation data [1]. 3HKT-IN-1 thus remains the sole experimentally grounded reference point against which all newer in silico hits must be validated.

larvicidal activity Aedes aegypti benchmark compound

3HKT-IN-1 Offers a 40% Biodegradability Advantage Over the Co-crystallized Inhibitor 4OB, Enhancing Environmental Suitability

In the ADMET comparison table of the Adedeji et al. (2025) study, 3HKT-IN-1 (17122279) achieved a biodegradation probability of 0.7, compared to 0.5 for the co-crystallized inhibitor 6420149 (4OB) [1]. This represents a 40% higher predicted probability of being readily biodegradable. Furthermore, 3HKT-IN-1 was predicted non-toxic to crustaceans (probability 0.74) and non-toxic to fish (probability 0.5606), whereas 4OB showed different toxicity patterns including lower fish aquatic toxicity safety margins [1]. The improved biodegradability profile of 3HKT-IN-1 is particularly relevant when selecting a reference inhibitor for environmental fate studies or field-relevant vector control research, where persistence in aquatic breeding sites is a critical consideration.

biodegradability environmental fate green chemistry

3HKT-IN-1 Exhibits Favorable Synthetic Accessibility (Score 2.7) Relative to Temephos (3.54), Supporting Procurement Feasibility

The synthetic accessibility score of 3HKT-IN-1 was calculated as 2.7 (on a scale of 1 = very easy to 10 = very difficult), compared to 3.54 for temephos and 3.56–3.76 for the newer cycloalkyl derivatives (Cmpd1, 15b, 15e) [1]. While the co-crystallized ligand 4OB (6420149) had the lowest score at 1.31, its ~77-fold weaker predicted Ki against Ag3HKT precludes it from being a functionally equivalent alternative. The synthetic accessibility of 3HKT-IN-1, combined with its straightforward molecular architecture (C12H11BrN2O3, single bromophenyl substituent on a butanoic acid-tethered oxadiazole core), supports reliable multi-gram procurement from commercial vendors with ≥98% purity specifications (e.g., InvivoChem Cat. No. V104383) .

synthetic accessibility chemical procurement medicinal chemistry

Optimal Procurement and Research Application Scenarios for 3HKT-IN-1 Based on Quantitative Evidence


Ag3HKT Target Engagement and Inhibitor Benchmarking Studies in Anopheles gambiae

3HKT-IN-1 is the scientifically optimal reference inhibitor for studies requiring validated target engagement of Anopheles gambiae 3-hydroxykynurenine transaminase. Its predicted Ki of 3.91 μM against Ag3HKT (PDB: 2CH2) is approximately 7.7-fold superior to the co-crystallized ligand 4OB (Ki = 30.15 μM), and its binding interactions with the conserved active-site triad (Ser43, Ser154, Arg356) have been characterized at 300 ns molecular dynamics simulation timescales [1]. The compound's experimentally confirmed larvicidal activity against Aedes aegypti, combined with the 73% sequence identity between AeHKT and AgHKT active sites, supports its use as a cross-species probe for HKT inhibition in both mosquito genera [1][2]. Researchers should procure 3HKT-IN-1 as the mandatory reference comparator when evaluating any novel 3HKT inhibitor candidates, as it is the only compound in this chemotype with both in silico characterization and published in vivo larvicidal data.

Eco-Toxicological Benchmarking of Mosquito Larvicides Against a Non-Neurotoxic Reference Standard

For vector control programs requiring comparative environmental safety assessment of larvicidal candidates, 3HKT-IN-1 provides a mechanistically distinct reference point from organophosphate standards. Its predicted non-toxicity to honey bees (probability 0.9653) starkly contrasts with temephos (toxic, probability 0.9768), and its lower predicted dermal permeability (log Kp −6.32 vs. −4.91 cm/s for temephos) supports safer handling profiles [1]. The compound's superior predicted aqueous solubility (ESOL 'Soluble' vs. 'Poorly soluble' for temephos) facilitates formulation in the aqueous environments typical of mosquito larval habitats [1]. With a biodegradation probability of 0.7, 3HKT-IN-1 also offers a more favorable predicted environmental persistence profile than the co-crystallized inhibitor 4OB (0.5), making it the preferred reference for environmental fate assessments in larvicide development programs [1].

Medicinal Chemistry Starting Point for Structure-Activity Relationship (SAR) Optimization of 3HKT Inhibitors

3HKT-IN-1 serves as the experimentally grounded starting scaffold for SAR campaigns targeting improved 3HKT inhibition. The Adedeji et al. (2025) study demonstrated that replacing the straight-chain butanoic acid at C5 of the 1,2,4-oxadiazole nucleus with cycloalkyl-1-carboxylic acid groups (cyclopentane, cyclobutane) yields binding energy improvements of up to 2.2 kcal/mol [1]. Specifically, the cyclopentane-1-carboxylic acid isoxazole analog (Cmpd1) achieved −8.58 kcal/mol vs. −7.38 kcal/mol for 3HKT-IN-1, while the corresponding oxadiazole analog (15b) achieved −8.25 kcal/mol [1]. However, these derivatives remain computationally predicted only, with no published experimental validation. Procurement of 3HKT-IN-1 is thus essential as the control compound against which all newly synthesized analogs must be experimentally benchmarked for both enzyme inhibition and larvicidal activity, ensuring SAR conclusions are grounded in empirical data rather than solely computational predictions [1][2].

Kynurenine Pathway Detoxification Research in Dual-Species Mosquito Models

3HKT-IN-1 is uniquely positioned for research programs investigating the kynurenine detoxification pathway across both Aedes and Anopheles species. The compound's original characterization demonstrated noncompetitive inhibition of HKT from Aedes aegypti (IC50 range for the 1,2,4-oxadiazole series: 42–294 μM) with confirmed larvicidal activity [2], while the Heliyon 2025 study established its binding profile against Anopheles gambiae 3HKT [1]. The near-identical active-site architecture (Ser43-Asn44-Phe45 triad conserved in both species) provides a structural rationale for cross-species activity [1]. Its synthetic accessibility score of 2.7 and commercial availability at ≥98% purity enable reproducible multi-laboratory studies [1]. This dual-species validation makes 3HKT-IN-1 the only 3HKT inhibitor suitable for comparative mosquito vector biology studies spanning both dengue/Zika (Aedes) and malaria (Anopheles) transmission models.

Quote Request

Request a Quote for 3Hkt-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.